1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine
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Overview
Description
1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: Shares the chlorophenyl group but differs in the overall structure.
Piperidine derivatives: Compounds like 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine have similar piperidine rings but different substituents.
Uniqueness
1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine is unique due to the presence of both a dioxolane ring and a chlorophenyl group, which confer distinct chemical and physical properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89857-88-5 |
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Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
1-[[2-(2-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H22ClNO2/c1-16(14-7-3-4-8-15(14)17)19-12-13(20-16)11-18-9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
InChI Key |
GRLSOKBOWPVYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CN2CCCCC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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